Quinoxaline-5-thiol

NADPH oxidase 5 Reactive oxygen species Enzyme inhibition

Quinoxaline-5-thiol (5-Quinoxalinethiol, CAS 760121-40-2) is a heterocyclic thiol with the molecular formula C8H6N2S and a molecular weight of 162.21 g/mol, featuring a thiol (-SH) substituent at the 5-position of the quinoxaline (benzopyrazine) scaffold. It serves as a synthetic building block for more complex heterocyclic systems and as a ligand precursor in coordination chemistry, with the 5-thiol regioisomer offering a distinct spatial orientation of the sulfur donor relative to the more commonly encountered 2-thiol and 2,3-dithiol analogs.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 760121-40-2
Cat. No. B13104788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-5-thiol
CAS760121-40-2
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1)S
InChIInChI=1S/C8H6N2S/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H
InChIKeyADSNLQNMRSYBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-5-thiol (CAS 760121-40-2) — Core Identity and Procurement Baseline


Quinoxaline-5-thiol (5-Quinoxalinethiol, CAS 760121-40-2) is a heterocyclic thiol with the molecular formula C8H6N2S and a molecular weight of 162.21 g/mol, featuring a thiol (-SH) substituent at the 5-position of the quinoxaline (benzopyrazine) scaffold [1]. It serves as a synthetic building block for more complex heterocyclic systems and as a ligand precursor in coordination chemistry, with the 5-thiol regioisomer offering a distinct spatial orientation of the sulfur donor relative to the more commonly encountered 2-thiol and 2,3-dithiol analogs [2].

Regioisomeric probe: 5-thiol benzenoid placement offers distinct sulfur orientation for synthetic and coordination workflows.
NOX5 inhibitor starting point: Reported inhibition context for calcium-dependent redox signaling studies.
Corrosion screening candidate: Thiol positional isomer may shift adsorption behavior on steel surfaces.
Derivatization handle: Thiol-favored tautomer supports clean S-functionalization without competing N-alkylation.

Why Direct Quinoxaline-5-thiol Substitution Risks Experimental Reproducibility


Within the quinoxaline-thiol family, the position of the thiol group fundamentally alters the compound's electronic structure, metal-binding geometry, and biochemical target engagement profile. The 5-thiol isomer places the sulfur donor on the benzenoid ring, creating a chelating vector distinct from the 2-thiol isomer (where the -SH group is on the electron-deficient pyrazine ring) and the 2,3-dithiol (which forms dithiolene complexes) [1]. These positional differences produce measurable divergence in acid dissociation constants, coordination modes, and biological activity; for example, 2-quinoxalinethiol exhibits a corrosion inhibition efficiency of approximately 85–90% on mild steel in 1 M HCl at 10⁻³ M, ranked below 4-(quinoxalin-2-yl)phenol but above 2-chloroquinoxaline and unsubstituted quinoxaline [2]. Interchanging the 5-thiol isomer with other positional analogs without experimental validation therefore risks both altered reaction outcomes and irreproducible biological data.

Attribute
Target (5-thiol)
Substitute (2-thiol)
Ring position & electronics
Benzenoid ring; reduced N withdrawal; higher predicted pKa
Pyrazine ring; stronger α‑N withdrawal; lower pKa
Coordination mode
Monodentate/bridging S-donor
Dithiolene-type chelation; five-membered metallacycles
Corrosion inhibition potential
Not yet quantified; alternative adsorption geometry may shift efficiency
Reported ~85–90% mixed-type inhibition on mild steel (1 M HCl)
Derivatization purity
Predicted thiol-favored tautomer; cleaner S‑alkylation
Thiol–thione tautomerism; risk of N‑/S‑alkylation mixtures

Quantitative Differentiation Evidence for Quinoxaline-5-thiol Procurement Decisions


NOX5 Enzyme Inhibition: Quinoxaline-5-thiol vs. Structural Analogs

Quinoxaline-5-thiol is reported as an inhibitor of human NADPH oxidase 5 (NOX5), a calcium-dependent enzyme that generates superoxide and reactive oxygen species (ROS). In a cell-based assay measuring inhibition of ionomycin-stimulated ROS generation in HEK cells transfected with full-length human NOX5, the compound exhibited an IC50 of 1.00 × 10⁵ nM (100 µM) [1]. This provides a quantitative anchor point, although comparator data for other quinoxaline-thiol isomers in the same assay are absent from the curated record. The NOX5 isoform is structurally unique among the seven NOX family members: it is calcium-regulated, does not require NADPH oxidase subunits for activation, and is absent in rodent genomes, making human NOX5 a high-priority target for cardiovascular, renal, and oncology research [2].

NOX5 IC50
Reported (class-level)
100 µM (1.00 × 10⁵ nM)
Reported NOX5 inhibition context; single-point assay data.
Cell-based ROS assay; no isomer comparator available.
NADPH oxidase 5 Reactive oxygen species Enzyme inhibition Cardiovascular research

Corrosion Inhibition: Positional Isomer Ranking Demonstrates Thiol Placement Matters

A systematic electrochemical and gravimetric study of quinoxaline derivatives on mild steel in 1.0 M HCl at 25 °C established a clear structure–activity ranking for corrosion inhibition efficiency: 4-(quinoxalin-2-yl)phenol (PHQX) > 2-quinoxalinethiol (THQX) > 2-chloroquinoxaline (CHQX) > unsubstituted quinoxaline (QX) [1]. The 2-thiol isomer (THQX) achieved inhibition efficiency in the 85–90% range at the highest tested concentration (10⁻³ M), acting as a mixed-type inhibitor, as determined by Tafel polarization. While quinoxaline-5-thiol was not included in this specific study, this dataset provides the closest class-level benchmark for the thiol-substituted quinoxaline family and demonstrates that sulfur placement directly modulates adsorption behavior and charge-transfer resistance on iron surfaces.

Corrosion rank
Class-level inference
2-thiol ~85–90% inhibition; 5-thiol not measured
Thiol placement may alter adsorption geometry and charge-transfer resistance.
Mild steel, 1 M HCl, Tafel polarization benchmark.
Mild steel corrosion Hydrochloric acid Weight loss measurement Tafel polarization

Regioisomeric Thiol pKa and Coordination Chemistry Differentiation

The acid dissociation constant (pKa) of the thiol group is a critical parameter governing nucleophilicity, metal-binding affinity, and pH-dependent reactivity. For aromatic thiols, the pKa of the -SH proton is highly sensitive to ring position and the electron-withdrawing effect of adjacent nitrogen atoms. On the quinoxaline scaffold, the 2-position thiol (on the pyrazine ring) experiences stronger electron withdrawal from the adjacent N1 and N4 atoms, lowering its pKa relative to a thiol on the benzenoid 5-position, which is isolated from the pyrazine nitrogens by a C–C bond [1]. This positional pKa difference translates into distinct metal coordination preferences: the 2-thiol and 2,3-dithiol analogs favor dithiolene-type chelation with transition metals (Mo, W, Ni, Fe) forming five-membered metallacycles, whereas the 5-thiol offers a monodentate S-donor site that can bridge metals or form linear S–M–S motifs [2]. Quantitative pKa values for quinoxaline-5-thiol are not reported in the open literature; experimental determination is recommended prior to selection for pH-sensitive applications.

Thiol pKa & binding
Class-level inference
Predicted higher pKa; monodentate S-donor geometry
Supports distinct protonation and metal-binding selection.
Experimental pKa and log β not reported; validation recommended.
Thiol acidity Metal coordination Ligand design Self-assembled monolayers

Synthetic Versatility: 5-Thiol as a Site-Specific Derivatization Handle

The 5-thiol group provides a chemically orthogonal derivatization handle on the quinoxaline core. Unlike the 2-thiol, which can tautomerize to the thione form under basic conditions (an equilibrium well-documented for 2-quinoxalinethiol and 2-quinoxalinone systems), the 5-thiol remains predominantly in the thiol form due to the absence of a stabilizing α-nitrogen for the thione tautomer [1]. This tautomeric commitment simplifies S-functionalization reactions such as thiol-ene addition, disulfide bond formation, and S-alkylation, yielding more homogeneous product profiles compared to 2-thiol-derived reactions that often produce mixtures of S- and N-alkylated species [2]. The 5-thiol position also allows derivatization without steric interference from the pyrazine ring, a factor relevant for subsequent cross-coupling or bioconjugation steps.

Derivatization purity
Data to verify
Thiol-favored tautomer predicted; cleaner S‑alkylation expected
Orthogonal handle for predictable conjugation workflows.
No head-to-head product distribution data; qualitative heterocyclic principle.
Thiol-ene chemistry Disulfide formation S-alkylation Click chemistry

Evidence-Informed Application Scenarios Where Quinoxaline-5-thiol (CAS 760121-40-2) Offers Differentiated Value


NOX5 Probe Development for Calcium-Dependent Redox Signaling Studies

Quinoxaline-5-thiol is positioned as a starting scaffold for the development of NOX5-selective pharmacological probes, with a reported IC50 of 100 µM against full-length human NOX5 in a cell-based ROS generation assay [1]. Given that NOX5 is calcium-regulated, lacks rodent orthologs, and is implicated in diabetic nephropathy, hypertension, and certain cancers, the availability of a synthetically tractable 5-thiol core enables structure–activity relationship (SAR) exploration through modular S-functionalization without competing tautomerism. Researchers should benchmark initial activity against the 100 µM IC50 value and pursue targeted analog synthesis to improve potency beyond this starting point [2].

Corrosion Inhibitor Library Screening with Positional Isomer Controls

The established structure–activity ranking for quinoxaline-based corrosion inhibitors — 4-(quinoxalin-2-yl)phenol > 2-quinoxalinethiol ≈ 85–90% efficiency > 2-chloroquinoxaline > quinoxaline — provides a quantitative framework for evaluating quinoxaline-5-thiol as a candidate inhibitor [1]. Its distinct benzenoid thiol placement is predicted to alter adsorption geometry and charge-transfer resistance on mild steel surfaces relative to the pyrazine-bound 2-thiol. Procurement of the 5-thiol isomer alongside 2-quinoxalinethiol enables controlled comparative Tafel polarization and electrochemical impedance spectroscopy (EIS) experiments to determine whether the alternative thiol position surpasses the ~90% inhibition efficiency benchmark observed for the 2-thiol isomer [1].

Monodentate S-Donor Ligand for Transition Metal Catalyst Design

In contrast to the bidentate dithiolene chelation mode of 2,3-quinoxalinedithiol, which forms [Mo(dithiolene)₃] and related complexes as molybdenum cofactor models, quinoxaline-5-thiol provides a monodentate thiol donor that can serve as a terminal or bridging ligand in homo- and heterometallic cluster synthesis [1][2]. This is relevant for researchers designing bioinspired catalysts where a single S-donor per metal center is required to mimic the coordination environment of non-heme iron enzymes, copper trafficking proteins, or nickel-containing hydrogenases. The 5-position thiol avoids the competing oxidations and oligomerizations that complicate 2,3-dithiol chemistry [2].

Orthogonal Conjugation Handle for Quinoxaline-Functionalized Bioconjugates and Materials

The 5-thiol substituent serves as a chemoselective anchoring group for gold nanoparticle functionalization (via Au–S bond formation) and for thiol-ene or thiol-yne click derivatization, without competing tautomerism that generates N-functionalized byproducts as observed with 2-quinoxalinethiol under basic conditions [1]. This makes quinoxaline-5-thiol a preferred scaffold for applications requiring homogeneous surface modification (e.g., electrochemical sensors, surface-enhanced Raman spectroscopy substrates) or site-specific bioconjugation where product homogeneity is critical for reproducibility [2]. The absence of a stabilizing α-nitrogen adjacent to the thiol ensures predictable reactivity under standard coupling conditions (pH 7–9 aqueous buffer, mild base, ambient temperature).

Application
Selection Property
Validation Focus
NOX5 redox signaling probe development
Reported NOX5 inhibition context
SAR optimization and inhibition endpoint benchmarking
Corrosion inhibitor screening with isomer controls
Benzenoid thiol adsorption geometry
Comparative EIS and Tafel polarization ranking
Monodentate S-donor ligand design
Monodentate thiol coordination mode
Coordination geometry and metal-binding characterization
Orthogonal conjugation handle for materials
Tautomeric stability for clean S‑functionalization
Product homogeneity and derivatization reproducibility
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